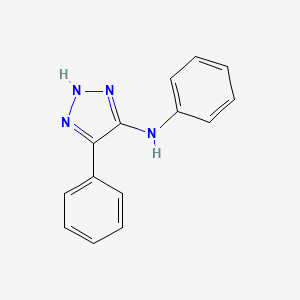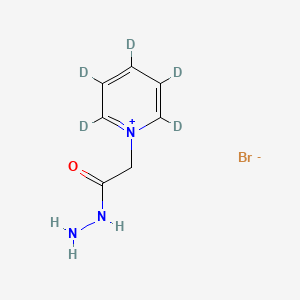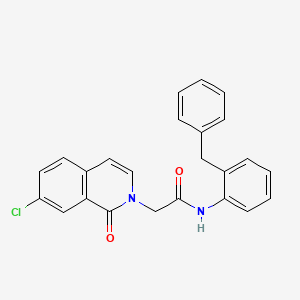
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinyl acetamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline.
Condensation Reaction: The primary step involves a condensation reaction between 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline in the presence of a suitable condensing agent like acetic anhydride.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide involves:
- **Path
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Propiedades
Número CAS |
853319-89-8 |
|---|---|
Fórmula molecular |
C24H19ClN2O2 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-(2-benzylphenyl)-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H19ClN2O2/c25-20-11-10-18-12-13-27(24(29)21(18)15-20)16-23(28)26-22-9-5-4-8-19(22)14-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,28) |
Clave InChI |
JVNIJQOPCSZKGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
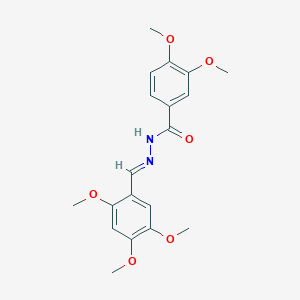
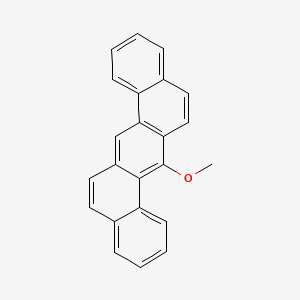
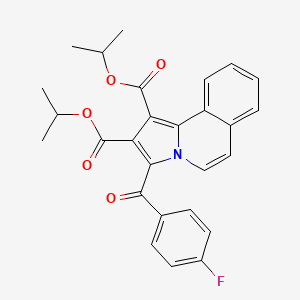
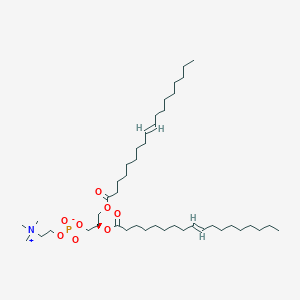

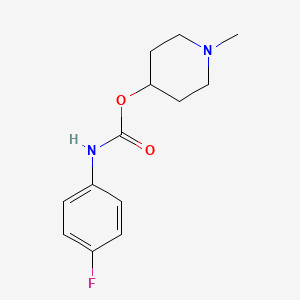
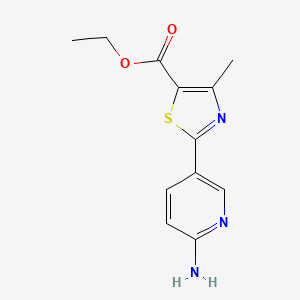
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
